molecular formula C7H3ClFNO4 B8120938 2-Chloro-3-fluoro-6-nitrobenzoic acid

2-Chloro-3-fluoro-6-nitrobenzoic acid

Cat. No.: B8120938
M. Wt: 219.55 g/mol
InChI Key: SIHIQTGCFIZTHN-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-6-nitrobenzoic acid is an organic compound with the molecular formula C7H3ClFNO4. It is a light yellow solid that is used in various chemical reactions and research applications. This compound is known for its unique combination of chlorine, fluorine, and nitro functional groups attached to a benzoic acid core, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-6-nitrobenzoic acid typically involves multiple steps starting from readily available precursors. One common method involves the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then subjected to fluorination to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized under the action of an oxidant to produce this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-6-nitrobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-fluoro-6-nitrobenzoic acid is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-6-nitrobenzoic acid depends on its application. In biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The presence of the nitro group can facilitate interactions with nucleophilic sites on enzymes, while the chlorine and fluorine atoms can enhance binding affinity through halogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-fluoro-6-nitrobenzoic acid is unique due to the presence of both chlorine and fluorine atoms on the benzoic acid ring, which imparts distinct chemical properties. The combination of these halogens with the nitro group makes it particularly useful in various substitution and coupling reactions, offering versatility in synthetic applications .

Properties

IUPAC Name

2-chloro-3-fluoro-6-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO4/c8-6-3(9)1-2-4(10(13)14)5(6)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHIQTGCFIZTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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